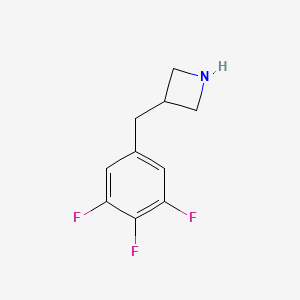
3-(3,4,5-Trifluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H10F3N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoromethyl-substituted phenyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trifluorophenyl)methyl]azetidine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4,5-Trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Wissenschaftliche Forschungsanwendungen
3-[(3,4,5-Trifluorophenyl)methyl]azetidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(3,4,5-trifluorophenyl)methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trifluoroaniline: A related compound with similar trifluoromethyl substitution on the phenyl ring, used in the synthesis of various organic molecules.
3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-substituted compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is unique due to its azetidine ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
3-[(3,4,5-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |
InChI-Schlüssel |
NUIQFWRHEBIBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



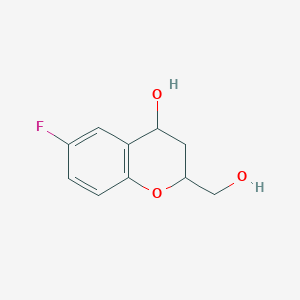

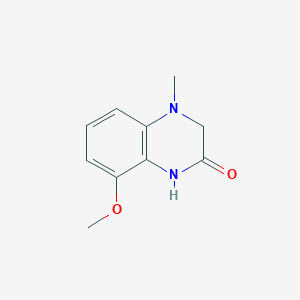
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)
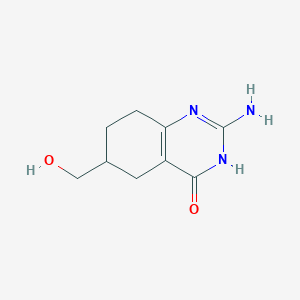



![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
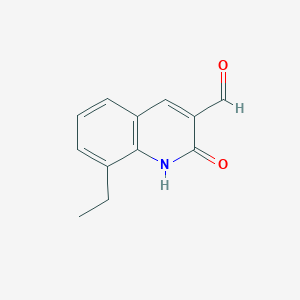
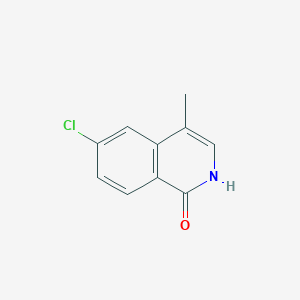

![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
